molecular formula C11H9N3 B019517 1-Amino-3-methylisoquinoline-4-carbonitrile CAS No. 161468-33-3

1-Amino-3-methylisoquinoline-4-carbonitrile

Cat. No.: B019517
CAS No.: 161468-33-3
M. Wt: 183.21 g/mol
InChI Key: AKNORJGWAWWYIM-UHFFFAOYSA-N
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Description

1-Amino-3-methylisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C₁₁H₉N₃ and a molecular weight of 183.21 g/mol . This compound is characterized by its isoquinoline structure, which is a bicyclic aromatic compound containing a benzene ring fused to a pyridine ring. The presence of an amino group, a methyl group, and a nitrile group on the isoquinoline ring makes this compound unique and versatile in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Amino-3-methylisoquinoline-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methylisoquinoline with cyanogen bromide in the presence of a base to introduce the nitrile group at the 4-position. The amino group can then be introduced through a nucleophilic substitution reaction using ammonia or an amine source . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-3-methylisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamino derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-methylisoquinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Derivatives of this compound have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, derivatives of this compound may act as antagonists or inhibitors of certain receptors or enzymes, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1-Amino-3-methylisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-amino-3-methylisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-10(6-12)8-4-2-3-5-9(8)11(13)14-7/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNORJGWAWWYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473727
Record name 1-AMINO-3-METHYLISOQUINOLINE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161468-33-3
Record name 1-AMINO-3-METHYLISOQUINOLINE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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